Oxo(propylamino)acetic acid
Overview
Description
Oxo(propylamino)acetic acid is a chemical compound with the CAS number 81682-53-3 . It is used for research purposes .
Synthesis Analysis
The synthesis of Oxo(propylamino)acetic acid could potentially involve the hydroformylation of lower olefins . Hydroformylation, also known as the oxo synthesis or oxo process, is an important homogeneously catalyzed industrial process for the production of aldehydes from alkenes .Molecular Structure Analysis
The molecular formula of Oxo(propylamino)acetic acid is C5H9NO3 . The InChI code is 1S/C5H9NO3/c1-2-3-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) .Chemical Reactions Analysis
The chemical reactions involving Oxo(propylamino)acetic acid could potentially be related to the hydroformylation process . This process entails the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond .Physical And Chemical Properties Analysis
The molecular weight of Oxo(propylamino)acetic acid is 131.13 . It is a solid at room temperature .Scientific Research Applications
Oxidation Reactions
Oxo(propylamino)acetic acid is involved in various oxidation reactions. A study by Yogananth and Mansoor (2015) discusses the oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate in aqueous acetic acid medium, which is relevant to the chemical properties and reactions of oxo acids (Yogananth & Mansoor, 2015). Similarly, Shanthi, Mansoor, and Abdul (2015) explored the oxidation of α-hydroxy acids, like glycolic, lactic, and mandelic acids, by tripropylammonium fluorochromate in aqueous acetic acid, leading to the formation of corresponding oxo acids (Shanthi, Mansoor, & Abdul, 2015).
Catalytic Applications
In catalysis, Periana et al. (2003) described the oxidative condensation of methane to acetic acid in liquid sulfuric acid, catalyzed by palladium, which is an example of the transformation of simple molecules into more complex oxo acids (Periana et al., 2003).
Water and Wastewater Treatment
Da Silva et al. (2019) highlighted the use of peracetic acid (an oxidizer) for water and wastewater disinfection, emphasizing its molecular behavior and decomposition mechanisms, which are crucial for understanding the stability and efficacy of oxo acids in such applications (Da Silva et al., 2019).
Petrochemical Industry
Gorbunov et al. (2017) surveyed processes for converting ethylene to valuable oxygen-containing products like propionic acid and alkyl propionates, underlining the significance of oxo processes in the petrochemical industry (Gorbunov et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-oxo-2-(propylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-3-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQMZOFGKZVJDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578069 | |
Record name | Oxo(propylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo(propylamino)acetic acid | |
CAS RN |
81682-53-3 | |
Record name | Oxo(propylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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